

Spectroscopic Analysis of 4'-Methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***p*-METHYLACETOPHENONE**

Cat. No.: **B140295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 4'-methylacetophenone (also known as **p-Methylacetophenone** or 1-(*p*-tolyl)ethanone), a versatile aromatic ketone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research, development, and manufacturing settings. This document offers a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Chemical Structure and Properties

- IUPAC Name: 1-(4-methylphenyl)ethanone
- Synonyms: 4'-Methylacetophenone, **p-Methylacetophenone**, Methyl *p*-tolyl ketone
- CAS Number: 122-00-9
- Chemical Formula: C₉H₁₀O
- Molar Mass: 134.18 g/mol [1]
- Appearance: Colorless crystals or a colorless to pale yellow liquid.[2]
- Melting Point: 22-24 °C[3]

- Boiling Point: 226 °C[3]

Spectroscopic Data

The following sections present the fundamental spectroscopic data for 4'-methylacetophenone, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for 4'-Methylacetophenone

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.86	d	2H	Ar-H (ortho to C=O)
7.25	d	2H	Ar-H (meta to C=O)
2.57	s	3H	-COCH ₃
2.41	s	3H	Ar-CH ₃

Solvent: CDCl₃,
Instrument Frequency:
500 MHz[4]

Table 2: ^{13}C NMR Spectroscopic Data for 4'-Methylacetophenone

Chemical Shift (δ) ppm	Assignment
198.0	C=O
143.9	Ar-C (para to C=O)
134.7	Ar-C (ipso to C=O)
129.2	Ar-CH (meta to C=O)
28.4	Ar-CH (ortho to C=O)
26.5	-COCH ₃
21.6	Ar-CH ₃

Solvent: CDCl₃, Instrument Frequency: 125 MHz[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 4'-Methylacetophenone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Strong	C-H stretch (aromatic)
~2920	Medium	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (aryl ketone)
~1600, ~1400	Medium-Strong	C=C stretch (aromatic ring)
~815	Strong	C-H bend (para-disubstituted aromatic ring)

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 4'-Methylacetophenone

m/z	Relative Intensity (%)	Assignment
134	32.2	[M] ⁺ (Molecular ion)
119	100.0	[M - CH ₃] ⁺
91	65.6	[C ₇ H ₇] ⁺ (Tropylium ion)
65	18.2	[C ₅ H ₅] ⁺
43	8.0	[CH ₃ CO] ⁺

Ionization Method: Electron
Ionization (EI) at 75 eV[\[5\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental goals.

NMR Spectroscopy

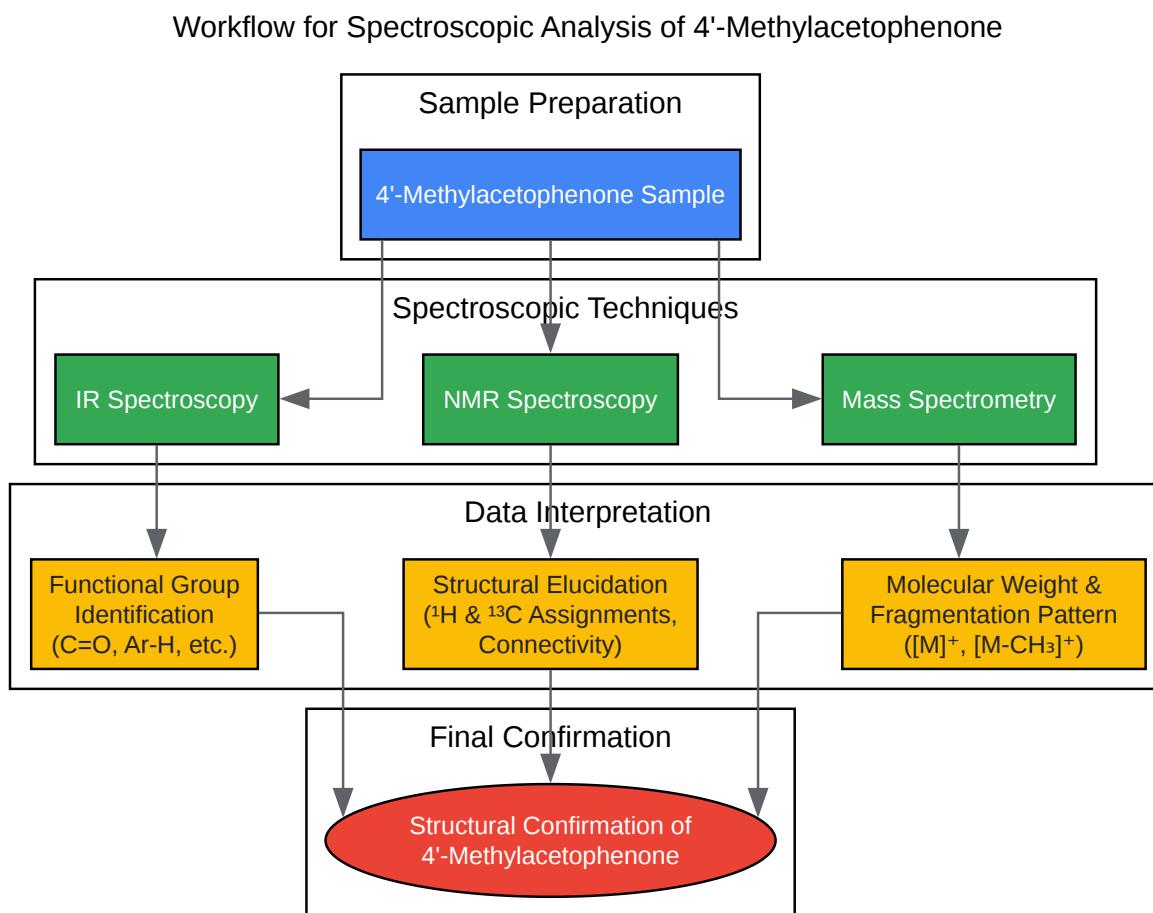
- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of 4'-methylacetophenone.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.

- Lock the field on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Identify and report the chemical shifts, multiplicities, coupling constants (if any), and integrations.

IR Spectroscopy

- Sample Preparation (Neat Liquid Film):
 - As 4'-methylacetophenone is a low-melting solid, it can often be analyzed as a liquid at room temperature.
 - Place a small drop of the liquid sample onto one salt plate (e.g., NaCl or KBr).
 - Gently place a second salt plate on top to create a thin liquid film between the plates.
- Instrument Setup and Data Acquisition:
 - Place the salt plates in the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the empty beam path.

- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Identify the major absorption bands and report their wavenumbers (in cm^{-1}) and relative intensities (e.g., strong, medium, weak, broad).
 - Assign the observed bands to the corresponding functional group vibrations.


Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of 4'-methylacetophenone in a volatile organic solvent such as methanol or acetonitrile (e.g., 1 $\mu\text{g}/\text{mL}$).
- Instrument Setup and Data Acquisition (Electron Ionization - GC-MS):
 - Inject the sample solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from the solvent and any impurities.
 - The compound elutes from the GC column and enters the ion source of the mass spectrometer.
 - In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Processing:
 - Identify the molecular ion peak ($[\text{M}]^+$).

- Analyze the fragmentation pattern and identify the major fragment ions.
- Propose fragmentation pathways that explain the observed ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of 4'-methylacetophenone.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Analysis of 4'-Methylacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Methylacetophenone(122-00-9) MS spectrum [chemicalbook.com]
- 2. 4-Ethylacetophenone(937-30-4) 13C NMR spectrum [chemicalbook.com]
- 3. 4'-Methylacetophenone(122-00-9) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4'-Methylacetophenone(122-00-9) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4'-Methylacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140295#spectroscopic-data-for-4-methylacetophenone-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com